An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Bifenazate-d5
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Bifenazate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Bifenazate-d5, an isotopically labeled internal standard crucial for the accurate quantification of the acaricide Bifenazate in various matrices. This document details the proposed synthetic route, experimental protocols, expected quantitative data, and analytical characterization methods.
Introduction
Bifenazate, isopropyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazinecarboxylate, is a widely used acaricide. For residue analysis and pharmacokinetic studies, a stable isotope-labeled internal standard is essential for achieving high accuracy and precision in quantitative assays, typically performed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Bifenazate-d5, where five hydrogen atoms on one of the phenyl rings are replaced with deuterium, is an ideal internal standard due to its similar chemical and physical properties to the parent compound and its distinct mass spectrometric signature.
This guide outlines a plausible and efficient multi-step synthesis of Bifenazate-d5, commencing with commercially available starting materials and culminating in the highly pure, isotopically enriched final product.
Proposed Synthetic Pathway
The synthesis of Bifenazate-d5 can be strategically achieved by introducing the deuterated phenyl ring at an early stage. A robust method for this is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of the biphenyl core structure. The proposed synthetic route is as follows:
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Suzuki-Miyaura Coupling: Coupling of commercially available phenyl-d5-boronic acid with a suitable partner, such as 3-bromo-4-methoxyaniline, to form the key intermediate, 3-amino-4-methoxy-[1,1'-biphenyl]-d5.
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Diazotization and Reduction: Conversion of the amino group of the biphenyl intermediate into a hydrazine moiety.
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Acylation: Reaction of the resulting hydrazine with isopropyl chloroformate to yield the final product, Bifenazate-d5.
The following diagram illustrates the proposed synthetic workflow:
Experimental Protocols
The following are detailed, plausible experimental protocols for each step of the synthesis. These are based on established chemical transformations and may require optimization for specific laboratory conditions.
Synthesis of 3-Amino-4-methoxy-[1,1'-biphenyl]-d5 (Suzuki-Miyaura Coupling)
Materials:
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Phenyl-d5-boronic acid
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3-Bromo-4-methoxyaniline
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Palladium(II) acetate (Pd(OAc)2)
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Triphenylphosphine (PPh3)
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Potassium carbonate (K2CO3)
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Toluene
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Ethanol
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Water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Procedure:
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To a round-bottom flask, add 3-bromo-4-methoxyaniline (1.0 eq), phenyl-d5-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask.
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Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
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Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
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Heat the mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-amino-4-methoxy-[1,1'-biphenyl]-d5.
Synthesis of 3-Hydrazinyl-4-methoxy-[1,1'-biphenyl]-d5 (Diazotization and Reduction)
Materials:
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3-Amino-4-methoxy-[1,1'-biphenyl]-d5
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Concentrated hydrochloric acid (HCl)
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Sodium nitrite (NaNO2)
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Stannous chloride dihydrate (SnCl2·2H2O)
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Sodium hydroxide (NaOH) solution
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Diethyl ether
Procedure:
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Dissolve 3-amino-4-methoxy-[1,1'-biphenyl]-d5 (1.0 eq) in a mixture of concentrated HCl and water at room temperature.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
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In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl and cool it to 0 °C.
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Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
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After the addition is complete, stir the mixture for an additional 1-2 hours at 0-5 °C.
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Collect the precipitated hydrazine hydrochloride salt by filtration and wash with cold diethyl ether.
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To obtain the free hydrazine, dissolve the salt in water and basify with a cold sodium hydroxide solution to pH 10-12.
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Extract the aqueous layer with diethyl ether.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydrazinyl-4-methoxy-[1,1'-biphenyl]-d5. This intermediate is often used immediately in the next step without extensive purification due to its potential instability.
Synthesis of Bifenazate-d5 (Acylation)
Materials:
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3-Hydrazinyl-4-methoxy-[1,1'-biphenyl]-d5
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Isopropyl chloroformate
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Triethylamine (TEA) or pyridine
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Dichloromethane (DCM) or tetrahydrofuran (THF)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Dissolve 3-hydrazinyl-4-methoxy-[1,1'-biphenyl]-d5 (1.0 eq) in anhydrous DCM or THF.
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine or pyridine (1.5 eq) to the solution.
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Slowly add isopropyl chloroformate (1.2 eq) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
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Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain pure Bifenazate-d5.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of Bifenazate-d5. The yields and isotopic purity are estimates based on typical results for similar reactions reported in the literature.
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Phenyl-d5-boronic acid, 3-Bromo-4-methoxyaniline | Pd(OAc)2, PPh3, K2CO3 | 3-Amino-4-methoxy-[1,1'-biphenyl]-d5 | 70-85 |
| 2 | 3-Amino-4-methoxy-[1,1'-biphenyl]-d5 | NaNO2, SnCl2·2H2O | 3-Hydrazinyl-4-methoxy-[1,1'-biphenyl]-d5 | 60-75 |
| 3 | 3-Hydrazinyl-4-methoxy-[1,1'-biphenyl]-d5 | Isopropyl chloroformate, TEA | Bifenazate-d5 | 75-90 |
| Overall | Bifenazate-d5 | 31-57 |
Table 2: Physicochemical and Isotopic Purity Data for Bifenazate-d5
| Property | Value |
| Chemical Formula | C17H15D5N2O3 |
| Molecular Weight | 305.38 g/mol |
| Appearance | Off-white to light brown solid |
| Isotopic Purity (Deuterium Incorporation) | ≥ 98% |
| Chemical Purity (by HPLC) | ≥ 98% |
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Bifenazate-d5.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show the absence of signals corresponding to the phenyl protons at the 2', 3', 4', 5', and 6' positions, confirming successful deuteration. The remaining proton signals for the methoxy, isopropyl, and the other aromatic ring protons should be present at their characteristic chemical shifts.
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¹³C NMR: The carbon NMR spectrum will show signals for all 17 carbon atoms. The signals for the deuterated phenyl ring carbons will exhibit splitting due to C-D coupling.
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²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterium atoms on the phenyl ring, providing direct evidence of deuteration.
Mass Spectrometry (MS)
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High-Resolution Mass Spectrometry (HRMS): HRMS analysis (e.g., ESI-TOF) will be used to confirm the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), which should correspond to the calculated mass of C17H15D5N2O3. This provides definitive confirmation of the elemental composition and the incorporation of five deuterium atoms.
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LC-MS/MS: Tandem mass spectrometry can be used to compare the fragmentation pattern of Bifenazate-d5 with that of an unlabeled Bifenazate standard. The precursor and product ions for Bifenazate-d5 will be shifted by 5 mass units compared to the unlabeled compound, confirming the location of the deuterium labels on the phenyl ring that does not readily fragment.
The following diagram illustrates a typical analytical workflow for the characterization of the final product.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and isotopic labeling of Bifenazate-d5. The proposed three-step synthesis, centered around a Suzuki-Miyaura coupling, offers an efficient route to this essential internal standard. The provided experimental protocols, estimated quantitative data, and analytical methodologies will be valuable for researchers and scientists in the fields of pesticide analysis, environmental monitoring, and drug metabolism. While the described procedures are based on established chemical principles, optimization may be necessary to achieve the desired yields and purity in a specific laboratory setting.
